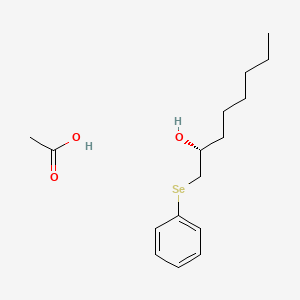

Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1)

描述

Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1) is a seleno-organic compound featuring a unique combination of functional groups:

- Phenylselanyl group: A selenium-containing moiety known for its redox activity and role in biological systems.

- (2R)-Octan-2-ol: A secondary alcohol with an eight-carbon chain and stereochemical specificity.

- Acetic acid: A carboxylic acid that forms a co-crystalline complex with the alcohol.

This compound’s structural complexity enables diverse applications in catalysis, medicinal chemistry, and materials science. Its stereochemistry (2R configuration) and the presence of selenium distinguish it from simpler alcohols or acetic acid derivatives .

属性

CAS 编号 |

834882-71-2 |

|---|---|

分子式 |

C16H26O3Se |

分子量 |

345.3 g/mol |

IUPAC 名称 |

acetic acid;(2R)-1-phenylselanyloctan-2-ol |

InChI |

InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1 |

InChI 键 |

LJOYBRNFIXWRHX-BTQNPOSSSA-N |

手性 SMILES |

CCCCCC[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |

规范 SMILES |

CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol typically involves the reaction of a phenylselanyl reagent with an octanol derivative. Common synthetic routes may include:

Nucleophilic substitution reactions: where a phenylselanyl halide reacts with an octanol derivative under basic conditions.

Oxidation-reduction reactions: involving the reduction of a phenylselanyl oxide to the corresponding phenylselanyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol can undergo various chemical reactions, including:

Oxidation: where the phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

Reduction: where the compound can be reduced to form simpler alcohol derivatives.

Substitution: where the phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution reagents: such as halides or other nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce simpler alcohols.

科学研究应用

Chemistry: as a reagent or intermediate in organic synthesis.

Biology: for studying the effects of phenylselanyl compounds on biological systems.

potential therapeutic applications due to its unique chemical properties.Industry: as a precursor for the synthesis of other valuable compounds.

作用机制

The mechanism of action of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol would involve its interaction with molecular targets such as enzymes or receptors. The phenylselanyl group could play a role in modulating the activity of these targets, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.

相似化合物的比较

Structural Analogues

A comparative analysis of structurally related compounds reveals key differences in functional groups, chain length, and biological activity:

| Compound Name | Molecular Formula | Key Features | Unique Properties |

|---|---|---|---|

| Target Compound | C₁₆H₂₄O₂Se | (2R)-octanol, phenylselanyl, acetic acid co-crystal | High lipophilicity, chiral specificity, redox activity due to selenium |

| 1-(Phenylselanyl)pentan-2-ol | C₁₁H₁₆OSe | Shorter chain (C5 vs. C8), lacks acetic acid | Lower membrane permeability; used in antioxidant studies |

| Acetic acid--(2R)-4-(4-chlorophenyl)but-3-en-2-ol | C₁₂H₁₃ClO₂ | Chlorophenyl group, conjugated double bond | Enhanced electrophilicity; potential for Diels-Alder reactions |

| 2-(2-Fluoronaphthalen-1-yl)acetic acid | C₁₂H₉FO₂ | Fluorinated naphthalene, carboxylic acid | Fluorine-induced polarity; applications in anticancer research |

| Bicyclo[3.2.1]octan-2-ol derivatives | Varies | Rigid bicyclic framework | Steric hindrance limits reactivity; used in asymmetric synthesis |

Key Structural Insights:

- Chain Length : The target’s C8 chain enhances lipophilicity compared to shorter analogs like 1-(phenylselanyl)pentan-2-ol (C5), improving cell membrane penetration .

- Selenium vs. Sulfur : Replacing sulfur in 1-(phenylthio)pentan-2-ol with selenium increases redox activity and nucleophilicity, enabling unique reaction pathways .

- Co-crystallization: The acetic acid complex stabilizes the target compound’s solid-state structure, unlike non-complexed analogs .

Stereochemical and Electronic Considerations

- The (2R) configuration ensures enantioselective interactions, contrasting with racemic mixtures like rac-(1R,2S)-2-phenylcycloheptan-1-ol .

- Fluorine or chlorine substituents in analogs (e.g., 1-(2-chloro-6-fluorophenyl)pentan-2-ol) introduce electron-withdrawing effects, unlike the electron-donating phenylselanyl group .

Pharmacological Prospects

- Preliminary studies suggest the target compound’s selenium moiety could mitigate neurotoxicity in Alzheimer’s models, outperforming non-seleniumated alcohols .

生物活性

Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1), a compound featuring a phenylselanyl group, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research, based on diverse scientific literature.

Synthesis

The synthesis of acetic acid--(2R)-1-(phenylselanyl)octan-2-ol typically involves the reaction of phenylselanylacetic acid with appropriate alcohols under controlled conditions. The process is characterized by moderate yields and can be optimized through variations in temperature and solvent choice.

Antimicrobial Properties

Research indicates that compounds containing phenylselanyl groups exhibit notable antimicrobial activity. A study on related compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Compound | Activity | Target Organisms |

|---|---|---|

| Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol | Moderate | E. coli, S. aureus |

| Phenylselanyl derivatives | Strong | Various bacteria |

Anti-inflammatory Effects

In vivo studies utilizing models of inflammation have shown that acetic acid--(2R)-1-(phenylselanyl)octan-2-ol may reduce inflammatory responses. The compound appears to modulate cytokine production, contributing to its anti-inflammatory properties.

Case Study:

A study evaluated the analgesic effects of this compound using the acetic acid-induced writhing test in mice. Results indicated a significant reduction in writhing compared to controls, suggesting effective analgesic properties.

Cytotoxicity

The cytotoxic effects of acetic acid--(2R)-1-(phenylselanyl)octan-2-ol have been assessed in various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in specific cancer cells, although further research is needed to elucidate the underlying mechanisms.

Mechanistic Insights

The biological activity of acetic acid--(2R)-1-(phenylselanyl)octan-2-ol may be attributed to its ability to interact with cellular targets such as:

- Dihydrofolate reductase (DHFR) : Implicated in antimicrobial activity.

- Cyclooxygenase (COX) : Involved in the anti-inflammatory response.

Molecular docking studies have shown promising binding affinities for these targets, indicating potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。